2-(3-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
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Overview
Description
2-(3-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is an organic compound with a complex structure that includes a thiophene ring, a cyclopentyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide typically involves multiple steps:
Formation of the cyclopentyl group: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a coupling reaction with a suitable thiophene derivative.
Attachment of the methylphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction to attach the methylphenyl group to the intermediate compound.
Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, Lewis acids, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
2-(3-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylphenyl)-N-{[1-(thiophen-2-yl)cyclohexyl]methyl}acetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-(3-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
2-(4-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide: Similar structure but with a 4-methylphenyl group instead of a 3-methylphenyl group.
Uniqueness
The uniqueness of 2-(3-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-15-6-4-7-16(12-15)13-18(21)20-14-19(9-2-3-10-19)17-8-5-11-22-17/h4-8,11-12H,2-3,9-10,13-14H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBIDZHJZMGNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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